2-(Methylthio)nicotinonitrile
Overview
Description
2-(Methylthio)nicotinonitrile is an organic compound with the molecular formula C7H6N2S. It is a derivative of nicotinonitrile, characterized by the presence of a methylthio group attached to the second carbon of the pyridine ring.
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
Nitrile-containing pharmaceuticals generally interact with their targets to bring additional benefits, including enhanced binding affinity, improved pharmacokinetic profile, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing compounds have been associated with a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
The pharmacokinetic profile of nitrile-containing pharmaceuticals is generally improved, which can enhance the bioavailability of the parent drugs .
Result of Action
The result of action of nitrile-containing pharmaceuticals generally depends on their specific targets and mode of action .
Action Environment
The action of nitrile-containing pharmaceuticals can be influenced by various factors, including the physiological environment, the presence of other drugs, and individual patient characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)nicotinonitrile typically involves the reaction of nicotinonitrile with a methylthiolating agent. One common method is the nucleophilic substitution reaction where nicotinonitrile is treated with methylthiolate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are usually conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(Methylsulfinyl)nicotinonitrile, 2-(Methylsulfonyl)nicotinonitrile.
Reduction: 2-(Methylthio)nicotinamidine.
Substitution: Depending on the nucleophile, products like 2-(Aminothio)nicotinonitrile or 2-(Thiophenyl)nicotinonitrile.
Scientific Research Applications
2-(Methylthio)nicotinonitrile has several applications in scientific research:
Comparison with Similar Compounds
- 2-(Phenylthio)nicotinonitrile
- 2-(Ethylthio)nicotinonitrile
- 2-(Methylsulfonyl)nicotinonitrile
Comparison: 2-(Methylthio)nicotinonitrile is unique due to its specific combination of a nitrile and a methylthio group, which imparts distinct reactivity and biological activity. Compared to 2-(Phenylthio)nicotinonitrile, it is more soluble in polar solvents and may exhibit different pharmacokinetic properties. The presence of the methylthio group also differentiates it from 2-(Methylsulfonyl)nicotinonitrile, which has a higher oxidation state and different reactivity .
Properties
IUPAC Name |
2-methylsulfanylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOYVXHBRURAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384102 | |
Record name | 2-(methylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219766-02-6 | |
Record name | 2-(methylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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